Carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester
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Overview
Description
Methyl N-(4,5-dimethoxy-2-{[(2-methyl-3-furyl)carbonyl]amino}phenethyl)carbamate is a complex organic compound with the molecular formula C18H22N2O6 This compound is characterized by its intricate structure, which includes a carbamate group, a phenethylamine backbone, and various functional groups such as methoxy and furoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4,5-dimethoxy-2-{[(2-methyl-3-furyl)carbonyl]amino}phenethyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4,5-dimethoxy-2-nitrobenzoic acid, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-methyl-3-furoyl chloride to form the desired furoyl amide. Finally, the phenethylamine derivative is treated with methyl chloroformate to yield the target carbamate compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4,5-dimethoxy-2-{[(2-methyl-3-furyl)carbonyl]amino}phenethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted carbamates .
Scientific Research Applications
Methyl N-(4,5-dimethoxy-2-{[(2-methyl-3-furyl)carbonyl]amino}phenethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl N-(4,5-dimethoxy-2-{[(2-methyl-3-furyl)carbonyl]amino}phenethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4,5-dimethoxy-2-{[(2-methylfuran-3-carbonyl)amino]phenyl}ethyl)carbamate
- Methyl N-(4,5-dimethoxy-2-{[(2-methyl-3-furanyl)carbonyl]amino}phenyl}ethyl)carbamate
Uniqueness
Methyl N-(4,5-dimethoxy-2-{[(2-methyl-3-furyl)carbonyl]amino}phenethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C18H22N2O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl N-[2-[4,5-dimethoxy-2-[(2-methylfuran-3-carbonyl)amino]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C18H22N2O6/c1-11-13(6-8-26-11)17(21)20-14-10-16(24-3)15(23-2)9-12(14)5-7-19-18(22)25-4/h6,8-10H,5,7H2,1-4H3,(H,19,22)(H,20,21) |
InChI Key |
DQUQCMZYMAZLQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2CCNC(=O)OC)OC)OC |
Origin of Product |
United States |
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